CID 137796227
Description
No information about CID 137796227 is available in the provided evidence. The compound’s structure, properties, or applications cannot be confirmed or described using the sources given.
Properties
Molecular Formula |
C32H36Fe2N2O2 |
|---|---|
Molecular Weight |
592.3 g/mol |
InChI |
InChI=1S/C22H26N2O2.2C5H5.2Fe/c1-13(2)19-11-25-21(23-19)17-9-5-7-15(17)16-8-6-10-18(16)22-24-20(12-26-22)14(3)4;2*1-2-4-5-3-1;;/h5-10,13-14,19-20H,11-12H2,1-4H3;2*1-5H;; |
InChI Key |
GXRPKVWZOYUEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2[C]3[CH][CH][CH][C]3C4=NC(CO4)C(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical processes that are optimized for yield and purity. These processes may include continuous flow reactions, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
CID 137796227 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical assays and as a probe for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of CID 137796227 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the evidence highlights methodologies and structural analogies for related compounds, which could serve as a framework for comparison if data on CID 137796227 were available. Below are examples of comparisons from the evidence that illustrate typical approaches:
Example 1: Oscillatoxin Derivatives ()

Compounds like oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) differ by a single methyl group, which alters their hydrophobicity and bioactivity. Such structural variations are common in natural product derivatives to optimize pharmacokinetic properties.
Example 2: Betulin-Derived Inhibitors ()

Betulin (CID 72326) and its derivative 3-O-caffeoyl betulin (CID 10153267) demonstrate how functional group addition (e.g., caffeoyl substitution) enhances binding affinity to biological targets like steroid transporters.
Example 3: Boronic Acids ()
For the compound CID 53216313, structurally similar boronic acids (e.g., (3-Bromo-5-chlorophenyl)boronic acid) show variations in halogen placement, affecting electronic properties and reactivity. Such differences are critical in Suzuki-Miyaura coupling reactions.
Key Limitations and Recommendations
Data Gap : The absence of this compound in the evidence precludes a meaningful comparison.
Verification: Confirm the CID’s validity using PubChem or other chemical databases. Potential typographical errors (e.g., this compound vs. CID 10153267 in ) should be ruled out.
Methodological Framework : Use the analytical approaches in the evidence (e.g., 3D structural overlays, substituent effect analysis) to compare this compound with analogs if additional data becomes available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
